molecular formula C13H8ClFO2 B3008282 2-(3-Chloro-4-fluorophenoxy)benzaldehyde CAS No. 1393639-31-0

2-(3-Chloro-4-fluorophenoxy)benzaldehyde

Cat. No.: B3008282
CAS No.: 1393639-31-0
M. Wt: 250.65
InChI Key: SATQXCCJFKCPNF-UHFFFAOYSA-N
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Description

2-(3-Chloro-4-fluorophenoxy)benzaldehyde is an organic compound with the molecular formula C13H8ClFO2 and a molecular weight of 250.65 g/mol . It is characterized by the presence of a benzaldehyde group substituted with a 3-chloro-4-fluorophenoxy moiety. This compound is used in various chemical syntheses and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chloro-4-fluorophenoxy)benzaldehyde typically involves the reaction of 3-chloro-4-fluorophenol with benzaldehyde under specific conditions. One common method is the Williamson ether synthesis, where 3-chloro-4-fluorophenol is reacted with benzaldehyde in the presence of a base such as sodium hydroxide or potassium carbonate . The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(3-Chloro-4-fluorophenoxy)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(3-Chloro-4-fluorophenoxy)benzaldehyde has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Chloro-4-fluorophenoxy)benzaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of the chloro and fluoro substituents can influence its binding affinity and specificity towards molecular targets . The exact pathways and targets involved can vary based on the context of its use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Chloro-4-fluorophenoxy)benzaldehyde is unique due to the specific positioning of its chloro and fluoro substituents, which can influence its reactivity and interactions in chemical and biological systems. This unique structure allows for specific applications and properties that may not be achievable with other similar compounds .

Properties

IUPAC Name

2-(3-chloro-4-fluorophenoxy)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClFO2/c14-11-7-10(5-6-12(11)15)17-13-4-2-1-3-9(13)8-16/h1-8H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SATQXCCJFKCPNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=O)OC2=CC(=C(C=C2)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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